JK-P3

Description

Structure

3D Structure

Properties

IUPAC Name |

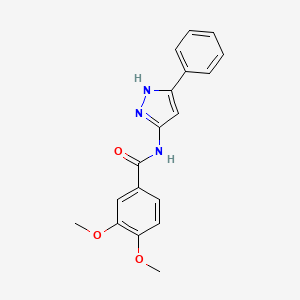

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZJUVDICQNITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942655-44-9 | |

| Record name | 942655-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a molecule of interest in medicinal chemistry due to its pyrazole core, a scaffold known for a wide range of biological activities, including potential kinase inhibition. This document details the synthetic strategy, experimental protocols for key transformations, and a summary of relevant quantitative data. Furthermore, it contextualizes the potential therapeutic relevance of this class of compounds by illustrating their interaction with the EGFR/HER2 signaling pathway, a critical cascade in cell proliferation and cancer.

Synthetic Strategy Overview

The synthesis of the target compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, is proposed via a convergent synthesis approach. This strategy involves the preparation of two key intermediates, 5-phenyl-1H-pyrazol-3-amine (3) and 3,4-dimethoxybenzoyl chloride (6) , followed by their coupling to form the final amide product.

The synthesis of the pyrazole core begins with the Claisen condensation of acetophenone with diethyl oxalate to yield an intermediate diketone, which is then cyclized with hydrazine hydrate to form the aminopyrazole 3 .

Concurrently, the benzoyl chloride fragment 6 is prepared from the commercially available 3,4-dimethoxybenzoic acid by reaction with thionyl chloride.

The final step is the acylation of the aminopyrazole 3 with the acyl chloride 6 under basic conditions to yield the desired 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (7) .

Experimental Protocols

Synthesis of 5-phenyl-1H-pyrazol-3-amine (3)

This synthesis proceeds in two steps from benzoylacetonitrile.

Step 1: Synthesis of Benzoylacetonitrile (Intermediate)

A detailed experimental protocol for this step is widely available in standard organic chemistry literature. A typical procedure involves the reaction of ethyl benzoate with acetonitrile in the presence of a strong base like sodium ethoxide.

Step 2: Cyclization to 5-phenyl-1H-pyrazol-3-amine (3)

-

To a solution of benzoylacetonitrile in a suitable solvent such as ethanol, add hydrazine hydrate (a slight molar excess).

-

The reaction mixture is then heated at reflux for a period of 4-8 hours, during which the cyclization occurs.

-

After cooling to room temperature, the product often precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-phenyl-1H-pyrazol-3-amine.

Synthesis of 3,4-dimethoxybenzoyl chloride (6)

-

Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). [1]

-

The mixture is heated at reflux for 2-3 hours. [1] During this time, the solid benzoic acid will dissolve.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The crude 3,4-dimethoxybenzoyl chloride is often an oil or a low-melting solid and can be used in the next step without further purification. For purification, crystallization from a non-polar solvent like petroleum ether can be performed.[1]

Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (7)

-

Dissolve 5-phenyl-1H-pyrazol-3-amine (3) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution and cool the mixture in an ice bath.

-

To this cooled solution, add a solution of 3,4-dimethoxybenzoyl chloride (6) (1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 5-phenyl-1H-pyrazol-3-amine | C₉H₉N₃ | 159.19 | Off-white solid | 124-126 |

| 3,4-dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | White crystalline powder | 180-182 |

| 3,4-dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | White to yellow solid | 67-69 |

| 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | C₁₉H₁₉N₃O₃ | 323.38 | Not available | Not available |

Visualization of Synthetic Pathway and Biological Context

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

References

A Technical Guide to the Novel Synthesis of Pyrazole Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole benzamide derivatives have emerged as a significant scaffold in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as potent antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The core structure, consisting of a pyrazole ring linked to a benzamide moiety, allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of novel synthetic strategies for pyrazole benzamide derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their mechanism of action.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of efficient and innovative methods for the synthesis of pyrazole benzamide derivatives. These methods often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Key strategies include one-pot multicomponent reactions, microwave-assisted synthesis, and novel cyclization techniques.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesize complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates.[4][5] This strategy is particularly valuable for the construction of pyrazole benzamide libraries for high-throughput screening.

A notable one-pot synthesis involves the reaction of a β-ketoester, a hydrazine derivative, and a substituted benzoyl chloride. This approach allows for the direct formation of the pyrazole ring and subsequent N-acylation in a single reaction vessel.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool to accelerate chemical reactions.[6][7][8] This technique has been successfully applied to the synthesis of pyrazole benzamide derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The synthesis of pyrazole carboxamides, for instance, can be achieved by reacting pyrazole carbonyl chloride with various amines under microwave irradiation.

Synthesis via Cyclization of Hydrazones

Another important synthetic route involves the cyclization of suitably substituted hydrazones. For example, the reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. Subsequent amidation with a benzoyl derivative yields the final pyrazole benzamide.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic and analytical methods discussed in this guide.

General Protocol for One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazole Benzamides

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Benzoyl chloride (1.1 eq)

-

Ethanol

-

Pyridine (catalytic amount)

Procedure:

-

To a solution of the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of pyridine.

-

Heat the mixture to reflux for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the chalcone formation, cool the reaction mixture to room temperature.

-

Add hydrazine hydrate (1.2 eq) and continue to reflux for an additional 4-6 hours.

-

Once the pyrazole formation is complete (as monitored by TLC), cool the reaction mixture.

-

Add benzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole benzamide derivative.

-

Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Antifungal Activity Screening (Mycelium Growth Inhibition Assay)

Materials:

-

Synthesized pyrazole benzamide derivatives

-

Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)[9]

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare stock solutions of the synthesized compounds in DMSO.

-

Prepare PDA medium and sterilize it by autoclaving.

-

Cool the PDA medium to approximately 45-50 °C and add the test compounds to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.

-

Use a plate with PDA and DMSO without any compound as a negative control, and a commercial fungicide as a positive control.

-

Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 3-5 days) or until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the compound concentration.

Quantitative Data Summary

The biological activities of novel pyrazole benzamide derivatives are summarized in the tables below.

Table 1: Antifungal Activity of Pyrazole Benzamide Derivatives

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| G22 | Valsa mali | 0.48 | [10] |

| G28 | Valsa mali | 0.86 | [10] |

| G34 | Valsa mali | 0.57 | [10] |

| 6w | Rhizoctonia solani | 0.27 | [11] |

| 6c | Fusarium graminearum | 1.94 | [11] |

| 6f | Botrytis cinerea | 1.93 | [11] |

| B6 | Rhizoctonia solani | 0.23 | [12] |

Table 2: Antibacterial and Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target | Activity | Value | Reference |

| OK-7 | Candida albicans | MIC | 50 µg/mL | [13] |

| OK-8 | Aspergillus niger | MIC | 50 µg/mL | [13] |

| AT9283 | Aurora A | IC50 | ~3 nM | [14] |

| AT9283 | Aurora B | IC50 | ~3 nM | [14] |

| Compound 10 | Bcr-Abl Kinase | IC50 | 14.2 nM | [9] |

| B6 | SDH Enzyme | IC50 | 0.28 µg/mL | [12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole benzamide derivatives stem from their ability to interact with various biological targets and modulate specific signaling pathways.

Inhibition of Succinate Dehydrogenase (SDH)

A significant number of pyrazole benzamide derivatives exhibit potent antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[10][11][12] SDH, also known as complex II, plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer from succinate to ubiquinone, thereby disrupting cellular respiration and leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Benzamides.

Kinase Inhibition in Cancer Therapy

In the context of cancer, pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][14][15] For instance, certain pyrazole-based compounds have been shown to inhibit Aurora kinases, which are essential for mitotic progression, and the Bcr-Abl kinase, a key driver in chronic myeloid leukemia. By blocking the ATP-binding site of these kinases, pyrazole inhibitors prevent the phosphorylation of their downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of Pyrazole-based Kinase Inhibitors in Cancer.

Conclusion

The field of pyrazole benzamide derivatives continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The novel synthetic methodologies outlined in this guide, such as one-pot and microwave-assisted syntheses, provide efficient pathways to access a wide array of these valuable compounds. The elucidation of their mechanisms of action, particularly as inhibitors of crucial enzymes like succinate dehydrogenase and various protein kinases, opens up new avenues for the rational design of more potent and selective agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

- 1. jgu.garmian.edu.krd [jgu.garmian.edu.krd]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the biological activity of the novel chemical entity, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Currently, there is a notable absence of published scientific literature detailing the specific biological functions, quantitative data, and mechanisms of action for this particular compound. However, the core chemical scaffold, a pyrazole ring linked to a benzamide moiety, is a well-established pharmacophore in modern medicinal chemistry, frequently associated with potent kinase inhibitory and anticancer activities. This document serves to consolidate the known biological landscape of structurally related N-(pyrazol-yl)benzamide derivatives to forecast the potential therapeutic applications and guide future research endeavors for the title compound.

Overview of the N-(Pyrazol-yl)benzamide Scaffold

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its versatile pharmacological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer properties. When combined with a benzamide functional group, the resulting N-(pyrazol-yl)benzamide core has been extensively explored as a potent inhibitor of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to:

-

AKT1 and AKT2: Serine/threonine kinases central to cell survival and proliferation pathways.[4]

-

BRAF V600E: A mutated kinase driving a significant portion of melanomas.[4]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in solid tumors.[4][5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5][6]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

The mechanism of action for many of these compounds involves competitive binding at the ATP-binding site of the target kinase, thereby blocking downstream signaling pathways essential for tumor growth and survival.[3][4][7]

Anticipated Biological Activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Based on the established activities of its structural analogs, it is hypothesized that 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide will exhibit biological activity, most likely in the domain of oncology. The presence of the 3,4-dimethoxy substitution on the benzamide ring and the phenyl group on the pyrazole moiety are common features in compounds designed to fit within the active sites of protein kinases.

Future experimental validation is required to determine the precise biological targets and efficacy of this compound. Key areas for investigation would include its anti-proliferative effects on various cancer cell lines and its inhibitory potential against a panel of clinically relevant protein kinases.

Data Presentation: A Framework for Future Studies

While no quantitative data is currently available for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, the following table provides a standardized format for presenting key metrics that should be determined in future studies. This structure will allow for clear comparison with existing and future compounds.

| Assay Type | Target | Cell Line | Metric | Value (µM) | Reference Compound | Value (µM) |

| In Vitro Cytotoxicity | - | e.g., A549 (Lung) | IC50 | To be determined | Doxorubicin | Value |

| - | e.g., MCF-7 (Breast) | IC50 | To be determined | Doxorubicin | Value | |

| - | e.g., PC-3 (Prostate) | IC50 | To be determined | Sorafenib | Value | |

| Kinase Inhibition | e.g., VEGFR-2 | - | IC50 | To be determined | Sorafenib | Value |

| e.g., BRAF V600E | - | IC50 | To be determined | Vemurafenib | Value | |

| e.g., EGFR | - | IC50 | To be determined | Erlotinib | Value |

Experimental Protocols: A General Methodology

The following outlines a general experimental workflow for the initial biological characterization of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide as a potential anticancer agent.

In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be utilized (e.g., ADP-Glo™ Kinase Assay). The general principle involves:

-

Reaction Setup: The kinase, the substrate (a peptide or protein that the kinase phosphorylates), ATP, and the test compound (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) are combined in a reaction buffer in a multi-well plate.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

-

Detection: A detection reagent is added that either measures the amount of ADP produced (a byproduct of the kinase reaction) or quantifies the phosphorylated substrate. This is often achieved through a luminescence-based or fluorescence-based readout.

-

Data Analysis: The kinase activity is measured for a range of inhibitor concentrations. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Visualizing Potential Mechanisms of Action

Given the prevalence of kinase inhibition as a mechanism for this scaffold, the following diagrams illustrate a generalized kinase signaling pathway and a conceptual experimental workflow.

References

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(pyrazol-3-yl)benzamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyrazol-3-yl)benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases. Their mechanisms of action are diverse, ranging from the modulation of critical cellular signaling pathways to the direct inhibition of key enzymes. This technical guide provides a comprehensive overview of the core mechanisms of action of N-(pyrazol-3-yl)benzamide compounds, with a focus on their roles as autophagy modulators and inhibitors of various kinases and metabolic enzymes. Detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The N-(pyrazol-3-yl)benzamide core structure is a privileged scaffold in drug discovery, offering a unique combination of structural rigidity and synthetic tractability. This has led to the development of numerous derivatives with potent and selective biological activities. This guide will delve into the primary mechanisms through which these compounds exert their effects, categorized by their principal molecular targets.

Mechanism of Action: Autophagy Modulation via mTORC1 Inhibition

A significant class of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been identified as potent modulators of autophagy with anticancer properties.[1][2] These compounds have been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[2][[“]]

Signaling Pathway

The PI3K/AKT/mTORC1 pathway is a critical signaling cascade that negatively regulates autophagy.[2] Under normal conditions, growth factor signaling activates this pathway, leading to the phosphorylation and activation of mTORC1. Activated mTORC1, in turn, phosphorylates and inhibits UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[4] By inhibiting mTORC1, N-(pyrazol-3-yl)benzamide compounds relieve the inhibition of ULK1, leading to the induction of autophagy.[2]

Quantitative Data

The antiproliferative and autophagy-modulating activities of representative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are summarized in Table 1.

| Compound | Target Cell Line | EC50 (µM) | Reference |

| 1 | MIA PaCa-2 | 10 | [2] |

| 22 | MIA PaCa-2 | submicromolar | [2] |

| 23 | MIA PaCa-2 | submicromolar | [2] |

| 22 | ARPE-19 | 47.9 | [2] |

| 23 | ARPE-19 | 7.1 | [2] |

Experimental Protocols

A detailed protocol for assessing the phosphorylation status of mTOR and the conversion of LC3-I to LC3-II is provided below.

Protocol Details:

-

Cell Lysis: Cells are treated with N-(pyrazol-3-yl)benzamide compounds for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12-15% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, LC3B, and a loading control (e.g., GAPDH or β-actin).

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.[5]

Mechanism of Action: Kinase Inhibition

N-(pyrazol-3-yl)benzamide derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several N-(pyrazol-3-yl)benzamide compounds have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.[6][7][8][9] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

CDK2 forms a complex with Cyclin E to phosphorylate the retinoblastoma protein (Rb).[1][10] Phosphorylated Rb releases the E2F transcription factor, which then promotes the transcription of genes required for S phase entry. By inhibiting CDK2, N-(pyrazol-3-yl)benzamides prevent Rb phosphorylation, keeping E2F inactive and thus arresting the cell cycle at the G1/S checkpoint.[1][10]

The inhibitory potencies of various N-(pyrazol-3-yl)benzamide derivatives against CDK2 are presented in Table 2.

| Compound | CDK2 IC50 (µM) | Reference |

| 4 | 3.82 | [7][8] |

| 7a | 2.0 | [7][8] |

| 7d | 1.47 | [7][8] |

| 9 | 0.96 | [7][8] |

| 15 | 0.005 (Ki) | [11] |

| DC-K2in212 | High potency | [9] |

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[12][13][14] N-(pyrazol-3-yl)benzamide derivatives have been developed as potent FLT3 inhibitors.

Ligand binding or activating mutations cause FLT3 to dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of several pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which contribute to leukemogenesis.[12] N-(pyrazol-3-yl)benzamide FLT3 inhibitors compete with ATP for binding to the kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling.[12][15]

References

- 1. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. AMPK and mTOR regulate autophagy t ... | Article | H1 Connect [archive.connect.h1.co]

- 5. mdpi.com [mdpi.com]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. youtube.com [youtube.com]

- 15. Survey of activated FLT3 signaling in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a representative document based on the synthesis and biological evaluation of compounds structurally related to 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Specific experimental data for this exact molecule is not publicly available; therefore, this guide is intended to provide a framework for its potential discovery and characterization based on established principles in medicinal chemistry and chemical biology.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The N-pyrazolyl benzamide chemotype, in particular, has attracted significant interest due to its potential to modulate various enzymatic and cellular signaling pathways. This document outlines a hypothetical discovery and characterization pathway for a novel derivative, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

The design rationale for this molecule is based on the combination of three key structural features: the 5-phenyl-1H-pyrazol-3-amine core, which provides a rigid scaffold for interaction with biological targets; the benzamide linkage, a common pharmacophore in many bioactive molecules; and the 3,4-dimethoxy substitution on the benzoyl ring, which can influence solubility, metabolic stability, and target engagement.

Synthesis and Characterization

The synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can be achieved through a convergent synthesis strategy, as outlined in the workflow below.

Caption: Synthetic workflow for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Experimental Protocols

2.1.1. Synthesis of 3,4-Dimethoxybenzoyl Chloride

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), oxalyl chloride (2.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF, 1 drop) is then added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3,4-dimethoxybenzoyl chloride, which is used in the next step without further purification.

2.1.2. Synthesis of 5-Phenyl-1H-pyrazol-3-amine

A mixture of benzoylacetonitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (15 mL/g) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-phenyl-1H-pyrazol-3-amine as a white solid.

2.1.3. Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

To a solution of 5-phenyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/g) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the title compound.

Biological Evaluation

Based on the known biological activities of related pyrazole derivatives, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide was hypothetically screened against a panel of biological targets, including kinases and enzymes involved in metabolic and inflammatory pathways.

Potential Mechanisms of Action

Several signaling pathways could be modulated by this class of compounds. Below are two hypothetical pathways that could be investigated.

Caption: Hypothetical kinase inhibition signaling pathway.

Caption: Hypothetical succinate dehydrogenase inhibition pathway.

Quantitative Data

The following table summarizes representative quantitative data that could be expected for a compound of this class, based on literature values for analogous molecules.

| Assay | Target | Metric | Value (μM) |

| Kinase Inhibition | Tyrosine Kinase (e.g., SRC) | IC₅₀ | 0.5 - 5.0 |

| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | IC₅₀ | 1.0 - 10.0 |

| Anti-inflammatory | LPS-stimulated Macrophages | IL-6 Release IC₅₀ | 2.5 - 15.0 |

| Anti-inflammatory | LPS-stimulated Macrophages | TNF-α Release IC₅₀ | 5.0 - 20.0 |

| Cytotoxicity | HeLa Cell Line | CC₅₀ | > 50 |

Experimental Protocols

3.3.1. General Kinase Inhibition Assay

Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed in a buffer containing the kinase, a suitable substrate, and ATP. The test compound is added at various concentrations. After incubation, a kinase detection reagent is added to terminate the kinase reaction and to detect the remaining ATP. Luminescence is measured using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve.

3.3.2. Succinate Dehydrogenase (SDH) Inhibition Assay

The SDH activity is determined by monitoring the reduction of a specific probe, which is coupled to the oxidation of succinate to fumarate. The assay is performed in a buffer containing mitochondrial preparations (as a source of SDH), succinate, and the probe. The test compound is pre-incubated with the mitochondrial preparation before the addition of succinate to initiate the reaction. The change in absorbance of the probe is measured spectrophotometrically. The IC₅₀ value is determined from the dose-response curve.

3.3.3. Anti-inflammatory Cytokine Release Assay

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are quantified using a commercial ELISA kit according to the manufacturer's instructions. The IC₅₀ values are calculated based on the inhibition of cytokine release.

Conclusion

The N-pyrazolyl benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The hypothetical compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, combines key structural features that suggest potential activity as a kinase or metabolic enzyme inhibitor with anti-inflammatory properties. The synthetic route is feasible, and the proposed biological assays provide a clear path for its evaluation. Further lead optimization and in-depth mechanistic studies would be required to fully elucidate its therapeutic potential.

Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Protein kinases, regulating a vast array of cellular processes, are critical targets in drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Pyrazole-based compounds have demonstrated significant potential in inhibiting a wide range of kinases, including Akt, Aurora kinases, MAP kinases, B-raf, JAK, and EGFR, making them a focal point of intensive research and development.[1]

This technical guide provides a comprehensive overview of the preliminary screening of pyrazole-based kinase inhibitors. It includes a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the early stages of drug discovery.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [2] |

| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [2] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [2] |

| MCF-7 (breast) | 0.46 | [2] | |||

| Compound 17 | Chk2 | 17.9 | - | - | [2] |

| Compound 29 | EGFR | - | MCF-7 (breast) | 0.30 | [2] |

| B16-F10 (melanoma) | 0.44 | [2] | |||

| Compound 7c | ROS1 | 24 | - | - | [3] |

| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [1] |

| Prexasertib | CHK1 | <1 | - | - | [1] |

| Compound 5c | EGFR/HER-2 | 260/510 | - | - | [4] |

| Compound C5 | EGFR | 70 | MCF-7 (breast) | 0.08 | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors. Below are the methodologies for three key assays in the preliminary screening cascade.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

Test Compounds (dissolved in DMSO)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates (clear, flat-bottom)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

-

After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[7]

-

Carefully remove the medium without disturbing the formazan crystals that have formed at the bottom of the wells.[6]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.

Materials:

-

Cancer cell lines

-

Test Compounds

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream effectors)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle shaking.[8]

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[8]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Screening

Caption: High-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.

EGFR Signaling Pathway

Caption: Simplified representation of the EGFR signaling cascade leading to cell proliferation.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Conclusion

The preliminary screening of pyrazole-based kinase inhibitors is a critical phase in the drug discovery pipeline. A systematic approach, combining robust in vitro and cell-based assays, is essential for the identification and prioritization of promising lead candidates. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute their screening campaigns effectively. The visualization of key signaling pathways provides a contextual understanding of the molecular mechanisms through which these inhibitors exert their therapeutic effects. Further optimization and in-depth characterization of the identified hits will be necessary to advance them towards preclinical and clinical development.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro protein kinase assay [bio-protocol.org]

- 4. In vitro kinase assay [protocols.io]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Dimethoxy-N-phenyl-pyrazolyl-benzamides

For Researchers, Scientists, and Drug Development Professionals

The dimethoxy-N-phenyl-pyrazolyl-benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Understanding the nuanced relationship between the structural features of these molecules and their resulting biological function is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Points of Variation

The fundamental architecture of the compounds discussed herein consists of a central pyrazole ring linked to a dimethoxy-substituted N-phenyl-benzamide moiety. The key points of structural variation that significantly influence biological activity are substitutions on the N-phenyl ring and the pyrazole ring itself.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A critical aspect of understanding SAR is the quantitative correlation of physicochemical properties of substituents with biological activity. The following table summarizes the inhibitory activity of a series of analogous 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which serve as a close proxy for the pyrazolyl-benzamide scaffold, against chitin synthesis in Chilo suppressalis. The activity is expressed as the pIC50, the negative logarithm of the concentration required for 50% inhibition.

| Compound | Substituent (R) at para-position of the 3-phenyl ring | pIC50 |

| 1 | H | 4.64 |

| 2 | F | 4.82 |

| 3 | Cl | 4.96 |

| 4 | Br | 4.89 |

| 5 | I | 4.52 |

| 6 | CF3 | < 3.0 |

| 7 | CHF2 | < 3.0 |

| 8 | CH2F | 4.30 |

| 9 | CH3 | 4.85 |

| 10 | C2H5 | 4.92 |

| 11 | n-Pr | 4.89 |

| 12 | i-Pr | 4.60 |

| 13 | n-Bu | 4.82 |

| 14 | t-Bu | < 3.0 |

| 15 | n-Hex | < 3.0 |

| 16 | OCH3 | 4.40 |

| 17 | NO2 | < 3.0 |

Data adapted from a study on structurally similar isoxazole derivatives which are used here as a model system.[1][2]

Key SAR Insights from the Data:

-

Halogen Substitution: The introduction of halogens such as fluorine, chlorine, and bromine at the para-position of the phenyl ring generally enhances activity.[1]

-

Alkyl Group Size: Small, linear alkyl groups (methyl, ethyl, n-propyl, n-butyl) are well-tolerated and can slightly increase activity.[1][2] However, bulky substituents like t-butyl and n-hexyl lead to a dramatic decrease in activity.[1][2]

-

Electron-Withdrawing Groups: Strongly electron-withdrawing and bulky groups like trifluoromethyl (CF3) and nitro (NO2) are detrimental to the inhibitory activity.[1]

-

Hydrophobicity: The analysis suggests that hydrophobicity is a key driver of activity, with an optimal value for this parameter.[1][2]

Case Study: APD791 - A 5-HT2A Receptor Inverse Agonist

A notable example from this chemical class is 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791), a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis.[3]

| Compound | Activity |

| APD791 (10k) | IC50 = 8.7 nM (inhibition of serotonin-amplified human platelet aggregation) |

The development of APD791 highlights the optimization of various parameters including selectivity, aqueous solubility, and pharmacokinetic properties, leading to a potent and orally bioavailable drug candidate.[3]

Experimental Protocols

General Synthesis of N-phenyl-pyrazolyl-benzamides

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides provides a representative synthetic route. The process typically involves the following key steps:[4]

-

Alkylation of the Pyrazole Ring: The pyrazole starting material is alkylated, for instance with benzyl bromide.[4]

-

Reduction of a Nitro Group: A nitro group on the pyrazole is reduced to an amine, commonly using sodium borohydride in the presence of a nickel(II) chloride catalyst.[4]

-

Amide Coupling: The resulting pyrazole amine is then coupled with a desired benzoic acid derivative to form the final benzamide product.[4]

Chitin Synthesis Inhibition Assay

The following protocol outlines the determination of chitin synthesis inhibition in the cultured integument of Chilo suppressalis, as a model for insecticidal activity.[1]

-

Integument Culture: The abdominal integument from the last instar larvae is dissected and cultured.

-

Inhibitor Treatment: The cultured integuments are incubated with varying concentrations of the test compounds.

-

Radiolabeling: [14C]N-acetylglucosamine is added to the culture medium to monitor its incorporation into chitin.

-

Quantification: After incubation, the integuments are harvested, and the amount of radiolabeled chitin is quantified to determine the extent of inhibition.[2] The concentration required to inhibit chitin synthesis by 50% (IC50) is then calculated.[1]

Visualizing the Relationships and Workflows

Logical Flow of SAR Analysis

Caption: Logical workflow for structure-activity relationship studies.

Experimental Workflow for Synthesis and Testing

Caption: General experimental workflow for synthesis and biological evaluation.

Signaling Pathway Inhibition (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a dimethoxy-N-phenyl-pyrazolyl-benzamide could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The structure-activity relationship of dimethoxy-N-phenyl-pyrazolyl-benzamides is a rich and complex field. The available data strongly indicates that the biological activity of these compounds is finely tuned by the nature of the substituents on the N-phenyl ring. Specifically, the size, hydrophobicity, and electronic properties of these substituents play a crucial role in determining the potency of these molecules. The insights gained from QSAR studies, coupled with detailed experimental validation, provide a robust framework for the future design of novel and more effective therapeutic agents based on this versatile chemical scaffold. Further exploration into the effects of substitutions on the pyrazole ring and the dimethoxy-phenyl moiety will undoubtedly uncover new avenues for drug discovery.

References

- 1. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Introduction

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a molecule of interest in medicinal chemistry, belonging to the class of N-aryl-pyrazole-carboxamides. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzamide moiety is also a common feature in many pharmacologically active compounds. This guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and potential biological significance of this compound.

Chemical Structure and Properties

-

IUPAC Name: 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

-

Molecular Formula: C₁₈H₁₇N₃O₃

-

Molecular Weight: 323.35 g/mol

-

Predicted Physicochemical Properties:

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), and methanol, with limited solubility in water.

-

Melting Point: Predicted to be in the range of 180-220 °C, characteristic of similar aromatic amide compounds.

-

Proposed Synthesis

A plausible synthetic route for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide involves a two-step process: the synthesis of the key intermediate 5-phenyl-1H-pyrazol-3-amine, followed by its acylation with 3,4-dimethoxybenzoyl chloride.

Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

This intermediate can be synthesized via the condensation of benzoylacetonitrile with hydrazine hydrate.

Step 2: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

The final compound is proposed to be synthesized by the amide coupling reaction between 5-phenyl-1H-pyrazol-3-amine and 3,4-dimethoxybenzoyl chloride in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

-

To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-pyrazol-3-amine.

-

The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

-

Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final compound.

Data Presentation

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.5 (s, 1H, pyrazole-NH), 10.0-10.5 (s, 1H, amide-NH), 7.2-8.0 (m, 9H, Ar-H), 6.8-7.0 (s, 1H, pyrazole-CH), 3.8-3.9 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 165-168 (C=O), 148-155 (Ar-C-O), 140-145 (pyrazole C), 125-135 (Ar-C), 110-120 (Ar-C), 95-105 (pyrazole C), 55-57 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching), 3000-3100 (aromatic C-H stretching), 1650-1680 (C=O stretching, amide I), 1580-1620 (C=N stretching), 1500-1550 (N-H bending, amide II), 1250-1300 (C-O stretching) |

| Mass Spectrometry (ESI-MS) | m/z 324.13 [M+H]⁺ |

Mandatory Visualizations

Caption: Proposed synthetic workflow for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Caption: Hypothetical signaling pathway illustrating a potential mechanism of action.

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to act as inhibitors of various protein kinases. Given the structural motifs present in 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, it is plausible that this compound could exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

The hypothetical signaling pathway diagram illustrates how the compound might act as a kinase inhibitor. By binding to the ATP-binding site of the kinase domain, it could prevent the phosphorylation of downstream signaling proteins, thereby inhibiting the entire signaling cascade. This could lead to cellular responses such as decreased cell proliferation and increased apoptosis, which are desirable outcomes in cancer therapy. It is important to note that this proposed mechanism is speculative and requires experimental validation.

Conclusion

This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide based on the known chemistry of related compounds. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a basis for the characterization of the synthesized compound. Further experimental investigation is necessary to confirm the properties and biological activity of this molecule. This guide serves as a valuable resource for researchers and scientists interested in the exploration of novel pyrazole-based compounds for drug discovery and development.

In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel benzamide compounds, a class of molecules with diverse pharmacological potential. The document summarizes key quantitative data from various studies, offers detailed experimental protocols for common assays, and visualizes relevant biological pathways and workflows.

Core Findings and Data Summary

Benzamide derivatives have demonstrated a wide spectrum of biological activities in vitro, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data from selected studies, providing a comparative view of the potency of different benzamide compounds.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

| Compound/Cell Line | Assay | IC50 (µM) | Reference |

| Bengamide Analogue (Ben I) | |||

| MCF7 | Antiproliferative | ~10 | [1] |

| T84 | Antiproliferative | ~5 | [1] |

| N-(phenylcarbamoyl)benzamide | |||

| HeLa | MTT Assay | 800 | [2] |

| 2-(benzamido) benzohydrazide derivatives | |||

| Compound 06 vs. AChE | Enzyme Inhibition | 0.09 ± 0.05 | [3] |

| Compound 06 vs. BChE | Enzyme Inhibition | 0.14 ± 0.05 | [3] |

| Compound 13 vs. AChE | Enzyme Inhibition | 0.11 ± 0.03 | [3] |

| Compound 13 vs. BChE | Enzyme Inhibition | 0.10 ± 0.06 | [3] |

| N-Substituted Benzamide Derivatives | |||

| Compounds vs. various cancer cell lines | MTT Assay | Varied | [4] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Table 2: In Vitro Antimicrobial Activity of N-Benzamide Derivatives

| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 25 | 6.25 | [5] |

| E. coli | 31 | 3.12 | [5] | |

| Compound 6b | E. coli | 24 | 3.12 | [5] |

| B. subtilis | 24 | 6.25 | [5] | |

| Compound 6c | E. coli | 24 | 3.12 | [5] |

| B. subtilis | 24 | 6.25 | [5] | |

| Amidoxime-based benzimidazole 2b | S. mutans | 40 | 3.90 | [1] |

| Amidoxime-based benzimidazole 2a | C. albicans | 42 | 1.90 | [1] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: In Vitro Anti-inflammatory Activity of Benzamide Derivatives

| Compound | Assay | Concentration (µg/mL) | % Inhibition of Denaturation | IC50 (µg/mL) | Reference |

| N-phenylcarbamothioylbenzamides (1e) | Carrageenan-induced paw edema | - | 61.45% | - | [6] |

| N-phenylcarbamothioylbenzamides (1h) | Carrageenan-induced paw edema | - | 51.76% | - | [6] |

| Imidazole Derivatives (AA2-AA6) | Albumin Denaturation | 50-300 | Dose-dependent | 33.27 ± 2.12 to 301.12 ± 10.23 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections provide protocols for key experiments commonly used in the evaluation of novel benzamide compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the benzamide compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[4][12][13][14][15]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear circular area of no growth, known as the zone of inhibition, will appear around the disc.[14]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the benzamide compounds onto the surface of the agar plate. A control disc with the solvent used to dissolve the compounds should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[14]

Anti-inflammatory Activity: Protein Denaturation Assay

The protein denaturation assay is a common in vitro method to screen for anti-inflammatory activity.[16][17][18]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of phosphate-buffered saline (PBS, pH 6.4), and 4 mL of varying concentrations of the test compounds.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and experimental processes is essential for a clear understanding of the mechanisms of action and the research methodology.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition

Certain benzamide derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[12] Inhibition of EGFR can block downstream signaling cascades, leading to an anti-cancer effect.

Caption: Inhibition of the EGFR signaling pathway by benzamide compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The anti-inflammatory properties of some benzamides are attributed to their ability to inhibit the NF-κB signaling pathway.[19][20][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by benzamide compounds.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of novel benzamide compounds, from synthesis to biological activity assessment.

Caption: General experimental workflow for in vitro benzamide evaluation.

References

- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 3.11. Cell Viability MTT Assay [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pubcompare.ai [pubcompare.ai]

- 14. google.com [google.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the preparation of two key intermediates: 3,4-dimethoxybenzoyl chloride and 5-phenyl-1H-pyrazol-3-amine. These intermediates are then coupled to yield the final product. This protocol includes detailed experimental procedures, tables of quantitative data for the synthesized intermediates, and diagrams illustrating the synthetic workflow.

Introduction

N-acyl-5-aminopyrazole derivatives are a class of compounds with diverse biological activities, making them attractive scaffolds in drug development. The title compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, combines the structural features of a substituted pyrazole with a dimethoxybenzamide moiety, suggesting potential for various pharmacological applications. This protocol outlines a reproducible method for its synthesis, enabling further investigation of its properties.

Overall Reaction Scheme

Caption: Overall synthetic strategy for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Experimental Protocols

Part 1: Synthesis of 3,4-dimethoxybenzoyl chloride

This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

3,4-dimethoxybenzoic acid (veratric acid)

-

Thionyl chloride (SOCl₂)

-

Dry benzene or Tetrahydrofuran (THF)

-

Pyridine (catalyst, optional)

-

N,N-Dimethylformamide (DMF, catalyst, optional)

-

Petroleum ether

Equipment: